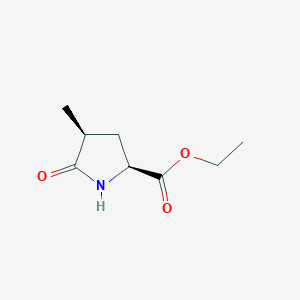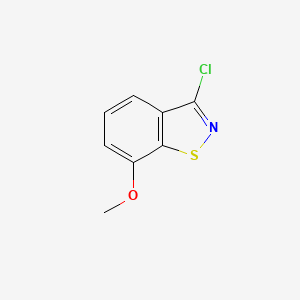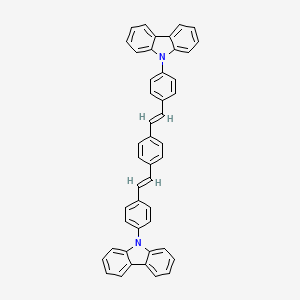
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound consists of a benzene core with two styryl groups, each substituted with a 9H-carbazolyl moiety. Its molecular formula is C44H30N2, and it is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 1,4-dibromobenzene with 4-(9H-carbazol-9-yl)styrylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the carbazole moieties, often using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a hole transport material in OLEDs and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Optoelectronics: Employed in the development of organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs).
Materials Science: Investigated for its potential in creating new organic semiconductors and conductive polymers.
Biological Research: Studied for its interactions with biological molecules and potential use in bioimaging and biosensing.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene in optoelectronic devices involves its ability to transport holes efficiently. The carbazole moieties provide a high degree of conjugation, facilitating charge transfer. In OLEDs, this compound acts as a host material, enabling efficient energy transfer from dopant molecules to emit light . The molecular targets include the emissive layers in OLEDs, where it helps in achieving high electroluminescence and color purity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a phosphorescent host material.
1,3-Bis(9H-carbazol-9-yl)benzene: Used in organic electronics for its charge transport properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another compound used in OLEDs and OPVs for its semiconducting properties.
Uniqueness
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene stands out due to its extended conjugation and structural rigidity, which enhance its charge transport capabilities and stability in optoelectronic applications. Its unique structure allows for efficient energy transfer and high electroluminescence, making it a valuable material in the development of advanced organic electronic devices.
Propiedades
Fórmula molecular |
C46H32N2 |
|---|---|
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
9-[4-[(E)-2-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C46H32N2/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)47(43)37-29-25-35(26-30-37)23-21-33-17-19-34(20-18-33)22-24-36-27-31-38(32-28-36)48-45-15-7-3-11-41(45)42-12-4-8-16-46(42)48/h1-32H/b23-21+,24-22+ |
Clave InChI |
ZWHCLDHSEXFKIK-MBALSZOMSA-N |
SMILES isomérico |
C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C79 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
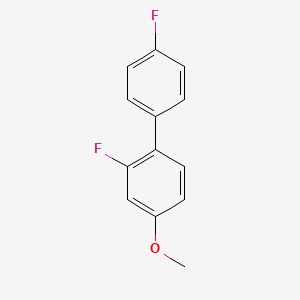
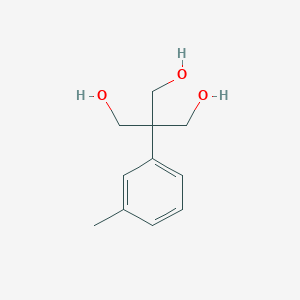
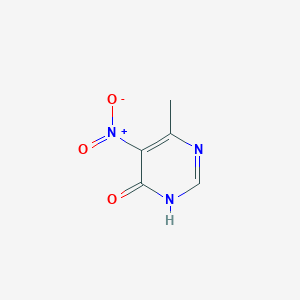
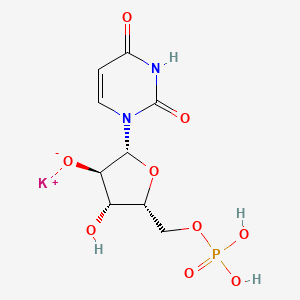

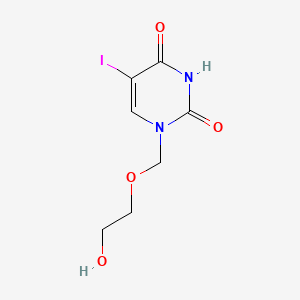
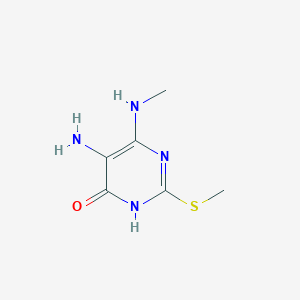
![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
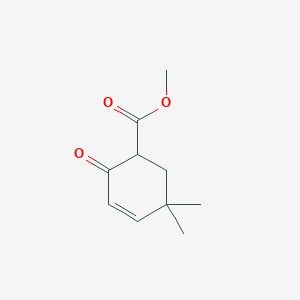
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)

